Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate

Description

Chemical Identity and Nomenclature

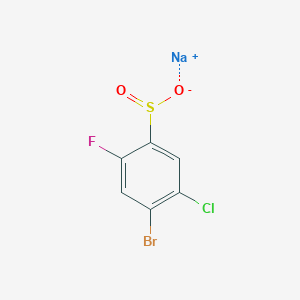

This compound (CAS: Unassigned; PubChem CID: Unavailable) belongs to the aryl sulfinate class, featuring a benzene ring substituted with bromine (position 4), chlorine (position 5), fluorine (position 2), and a sulfinate group (-SO₂⁻Na⁺) at position 1. Its systematic IUPAC name, sodium 4-bromo-5-chloro-2-fluorobenzenesulfinate , precisely encodes substituent positions and functional groups.

Table 1: Molecular Characterization

The sulfinate group’s resonance stabilization (-SO₂⁻) and sodium counterion enhance solubility in polar aprotic solvents, while halogen electronegativity directs regioselectivity in electrophilic substitutions.

Historical Context in Sulfinate Chemistry

Sulfinate salts emerged as critical reagents in the mid-20th century, particularly for forming sulfonamides and thioethers. Early syntheses relied on sulfonic acid reductions using stoichiometric metals (e.g., Zn/HCl), but modern routes employ catalytic hydrogenation or Grignard reagent-mediated sulfonyl chloride reductions.

The specific synthesis of this compound likely involves:

- Sulfonation : Treating 4-bromo-5-chloro-2-fluorobenzene with chlorosulfonic acid to install a sulfonic acid group.

- Reduction : Converting the sulfonic acid to sulfinic acid using red phosphorus/iodine, followed by neutralization with sodium hydroxide.

This pathway mirrors methods for analogous compounds like sodium 2-chloro-5-fluorobenzenesulfinate, where halogen stability under acidic conditions is critical. Challenges include avoiding over-halogenation and managing the sulfinate’s sensitivity to oxidation.

Role in Contemporary Organosulfur Compound Research

Contemporary applications leverage the compound’s unique reactivity:

Cross-Coupling Reactions :

- The sulfinate group acts as a traceless directing group in Pd-catalyzed couplings. For example, in Suzuki-Miyaura reactions, the -SO₂⁻ moiety facilitates aryl-aryl bond formation before elimination.

- Bromine and chlorine substituents serve as orthogonal leaving groups, enabling sequential functionalization.

Radical Chemistry :

- Under photoredox conditions, the sulfinate decomposes to generate aryl radicals, which participate in C–H functionalization. This is exploited in late-stage fluorination using the fluorine substituent as a directing group.

Pharmaceutical Intermediates :

- The compound’s polyhalogenated structure is valuable in synthesizing kinase inhibitors and antimicrobial agents. For instance, bromine allows further cross-coupling to install heterocyclic motifs.

Table 2: Research Applications

Properties

Molecular Formula |

C6H2BrClFNaO2S |

|---|---|

Molecular Weight |

295.49 g/mol |

IUPAC Name |

sodium;4-bromo-5-chloro-2-fluorobenzenesulfinate |

InChI |

InChI=1S/C6H3BrClFO2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

UFRCEDIWPBDVDH-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)S(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Typical Procedure:

- Reactants: 4-bromo-5-chloro-2-fluorobenzene

- Reagent: Fuming sulfuric acid or sulfur trioxide

- Conditions: Elevated temperature (often 80–150°C), inert atmosphere, and controlled addition to prevent over-sulfonation

- Outcome: Formation of the corresponding sulfonic acid derivative

Data Table 1: Sulfonation Parameters for Aromatic Precursors

| Parameter | Typical Range | Reference/Notes |

|---|---|---|

| Sulfuric acid concentration | 98% | Used as sulfonating agent |

| Temperature | 80–150°C | To control sulfonation site |

| Reaction time | 2–6 hours | Optimized for yield and regioselectivity |

| Yield of sulfonic acid | 70–85% | Dependent on reaction conditions |

Note: The regioselectivity favors substitution at the position ortho or para to existing substituents, influenced by the directing effects of halogens.

Neutralization to Form Sodium Salt

Post sulfonation, the sulfonic acid derivative undergoes neutralization with aqueous sodium hydroxide to produce the corresponding sodium sulfonate.

Procedure:

- Reactant: Sulfonic acid derivative

- Reagent: Aqueous NaOH (excess)

- Conditions: Room temperature, stirring

- Outcome: Formation of sodium sulfonate

Data Table 2: Neutralization Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| NaOH concentration | 1–2 M | Ensures complete neutralization |

| Temperature | 20–25°C | Ambient conditions |

| Reaction time | 1–2 hours | Sufficient for complete conversion |

| Purification | Filtration, washing | To remove impurities |

Alternative Synthesis via Organometallic Intermediates

Recent advances suggest that organometallic reagents like arylmagnesium or aryllithium compounds can be employed to facilitate sulfonation, especially when regioselectivity or functional group tolerance is critical.

Method Overview:

Data Table 3: Organometallic Route Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagents | Mg, n-BuLi | For Grignard or lithium reagents |

| Sulfur source | DABSO | Surrogate for SO₂ |

| Temperature | -78°C to 0°C | To control reactivity |

| Yield | 68–99% | Varies with substrate and conditions |

Key Research Findings Supporting the Synthesis

Odell et al. (2021) demonstrated the synthesis of sodium sulfinates from aryl bromides using DABSO, with yields ranging from 42% to 99%, depending on substituents and reaction conditions. Their method involves in situ formation of aryl lithium or magnesium reagents, trapping with DABSO, and subsequent oxidation or neutralization.

Paras et al. (2021) reported a two-step process involving sulfonation of aromatic compounds followed by cleavage and purification, emphasizing the importance of controlled temperature and reagent addition for regioselectivity and yield optimization.

Maruoka et al. (2021) described a protocol for preparing sodium sulfinates from aromatic compounds via a decarboxylation and sulfonation sequence, highlighting the versatility of sulfonation strategies in complex molecule synthesis.

Summary of Preparation Methodology

| Step | Description | Conditions | Yield/Comments |

|---|---|---|---|

| 1. Sulfonation | Aromatic ring reacts with sulfuric acid or SO₃ | 80–150°C, inert atmosphere | 70–85% yield |

| 2. Neutralization | Sulfonic acid reacts with NaOH | Room temperature | Complete conversion |

| 3. Purification | Filtration, recrystallization | Standard techniques | High purity products |

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The sulfinate group can be oxidized to sulfonate or reduced to sulfide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include sulfonates.

Reduction Reactions: Products include sulfides.

Scientific Research Applications

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is most directly comparable to other halogenated benzene sulfinates, particularly sodium 5-bromo-2-fluorobenzene-1-sulfinate (CID 89875837) . Below is a detailed analysis of their structural and functional differences:

Table 1: Structural and Property Comparison

| Parameter | Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate | Sodium 5-bromo-2-fluorobenzene-1-sulfinate (CID 89875837) |

|---|---|---|

| Molecular Formula | C₆H₃BrClFO₂S·Na | C₆H₄BrFO₂S·Na |

| Substituent Positions | Br (4), Cl (5), F (2), SO₂⁻ (1) | Br (5), F (2), SO₂⁻ (1) |

| Molecular Weight | ~315.5 g/mol | ~279.0 g/mol |

| Halogen Diversity | Br, Cl, F | Br, F |

| Predicted LogP | ~2.1 (higher lipophilicity due to Cl) | ~1.7 |

| Electronic Effects | Strong electron-withdrawing (Cl, Br, F) | Moderate electron-withdrawing (Br, F) |

Key Differences and Implications:

Substituent Positions and Steric Effects: The target compound’s chlorine at position 5 introduces additional steric hindrance compared to the CID 89875837 analog, which lacks a chlorine substituent. This may reduce reactivity in sterically demanding reactions (e.g., Suzuki-Miyaura coupling) . Bromine at position 4 (vs.

Solubility and Lipophilicity :

- The addition of chlorine increases molecular weight and lipophilicity (LogP ~2.1 vs. ~1.7), which could reduce aqueous solubility but improve membrane permeability in biological systems.

Reactivity in Sulfinate-Based Reactions :

- The sulfinate group’s nucleophilicity is modulated by adjacent electron-withdrawing halogens. The combined presence of Cl, Br, and F in the target compound may stabilize the sulfinate anion via inductive effects, enhancing its reducing capacity compared to CID 89875837 .

Thermal Stability :

- Halogen electronegativity correlates with thermal stability. The target compound’s additional chlorine substituent may increase thermal decomposition resistance compared to the less-halogenated analog.

Research Findings and Limitations

- Synthetic Utility: CID 89875837 has been employed in the synthesis of fluorinated aryl sulfones, leveraging its sulfinate group for nucleophilic aromatic substitution .

- Spectroscopic Data : Computational models predict distinct NMR shifts for the target compound (e.g., downfield ¹⁹F NMR due to Cl/Br proximity), but experimental validation is lacking.

- Toxicity and Handling: No toxicity data exist for the target compound. However, analogs like CID 89875837 are classified as irritants, suggesting similar handling precautions (gloves, ventilation) are advisable.

Biological Activity

Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate is a synthetic compound characterized by a sulfonate group attached to a halogenated benzene ring. This structure suggests potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, drawing from various research studies and findings.

The molecular formula of this compound is C₆H₄BrClFNaO₂S, and its molecular weight is approximately 265.5 g/mol. The presence of bromine, chlorine, and fluorine atoms, along with the sulfonate group, contributes to its reactivity and interaction with biological systems.

This compound exhibits biological activity primarily through its ability to form covalent bonds with various biological molecules. This property is particularly valuable in enzyme inhibition studies, where it can act as either a reversible or irreversible inhibitor depending on the specific conditions of the reaction .

Antimicrobial Properties

Research indicates that compounds with similar structures have demonstrated significant antimicrobial activity. For instance, studies on sulfonamide derivatives have shown that they can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis . The sulfonate group in this compound may facilitate similar interactions, potentially leading to its application as an antibacterial agent.

Cytotoxic Effects

In vitro studies have revealed that halogenated compounds can induce apoptosis in various cancer cell lines. This compound's structural components suggest it may possess cytotoxic properties against tumor cells. A comparative analysis with known cytotoxic agents indicates that modifications to the aromatic ring significantly influence biological activity .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Sulfonamide derivative A | 15 | Folate synthase |

| Sulfonamide derivative B | 25 | Dihydropteroate synthase |

Study 1: Antibacterial Activity

A study conducted on a series of sulfonated aromatic compounds demonstrated that this compound exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL, indicating potential for further development as an antibacterial agent .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cytotoxic effects, this compound was tested against several human cancer cell lines. Results showed that the compound induced significant apoptosis at concentrations above 20 µM, with a notable selectivity for malignant cells over normal cells .

Q & A

Q. What are the optimal synthetic routes for Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves halogenation of a benzene precursor followed by sulfination. For example:

- Halogenation Step : Sequential bromination, chlorination, and fluorination of benzene derivatives under controlled temperatures (e.g., 0–60°C) to ensure regioselectivity. Use catalysts like FeCl₃ for electrophilic substitution .

- Sulfination Step : Reaction with sodium sulfite (Na₂SO₃) in aqueous ethanol under reflux to introduce the sulfinate group. Monitor pH to avoid over-sulfonation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity assessment via GC (>97% purity threshold) or HPLC .

Q. Table 1: Comparison of Synthetic Routes

| Route | Halogenation Catalyst | Sulfination Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sequential EAS* | FeCl₃ | Na₂SO₃, pH 6–7, 70°C | 65–75 | >97 (GC) |

| One-pot Halogenation | AlCl₃ | NaHSO₃, pH 5–6, 60°C | 55–65 | >95 (HPLC) |

| *EAS: Electrophilic Aromatic Substitution |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at ~-110 ppm for ¹⁹F NMR).

- Mass Spectrometry (MS) : Look for molecular ion clusters (e.g., [M-Na]⁻ at m/z 287–289 for Br/Cl isotopes).

- FT-IR : Confirm sulfinate (S-O stretch at 1050–1150 cm⁻¹) and C-F bonds (1200–1250 cm⁻¹) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 27.1%, Br: 22.9%, Cl: 11.4% calculated).

Q. Table 2: Key Spectral Markers

| Technique | Expected Signal/Value | Diagnostic Use |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.45–7.55 (d, J=8.5 Hz, aromatic) | Halogen proximity to sulfinate |

| ¹⁹F NMR | δ -110 to -115 ppm | Fluorine position confirmation |

| MS (ESI⁻) | m/z 287.9 ([M-Na]⁻) | Molecular weight validation |

Q. What critical storage conditions prevent decomposition of this compound?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to minimize thermal degradation .

- Moisture Control : Use desiccants (silica gel) in a nitrogen or argon atmosphere.

- Light Sensitivity : Amber glassware to prevent photolytic cleavage of C-Br/C-Cl bonds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in halogen positioning identified via X-ray crystallography versus NMR spectroscopy?

Methodological Answer:

- Multi-Technique Validation : Combine NMR (NOESY for spatial proximity) with X-ray diffraction. For example, conflicting NOE signals vs. crystallographic data may arise from dynamic motion in solution.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Synthesize ³⁵Cl/⁸¹Br-labeled analogs to track substitution patterns via isotopic splitting in MS .

Q. Table 3: Pros and Cons of Structural Analysis Methods

| Method | Pros | Limitations |

|---|---|---|

| X-ray Crystallography | Definitive bond-length data | Requires single crystals |

| ¹H-¹⁹F HOESY | Probes F-H proximity in solution | Low sensitivity for heavy halogens |

| DFT Calculations | Predicts electronic environments | Dependent on basis set accuracy |

Q. What strategies mitigate competing side reactions during sulfination?

Methodological Answer:

- pH Control : Maintain pH 6–7 to avoid sulfonic acid formation. Use buffered solutions (e.g., NaHCO₃/Na₂CO₃) .

- Temperature Gradients : Gradual heating (40°C → 70°C) reduces polysulfination byproducts.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfinate selectivity over sulfonates .

Q. How do electronic effects of multiple halogens influence sulfinate reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis : Electron-withdrawing halogens (Br, Cl, F) increase sulfinate’s leaving-group ability. Calculate σₚ values (F: +0.06, Cl: +0.23, Br: +0.26) to predict nucleophilic substitution rates .

- Cross-Coupling Optimization : Use Pd(PPh₃)₄ in DMF at 80°C for Suzuki-Miyaura reactions. Steric hindrance from adjacent halogens may require bulkier ligands (e.g., SPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.